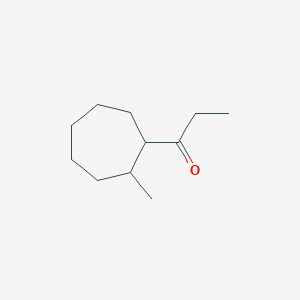
1-(2-Methylcycloheptyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylcycloheptyl)propan-1-one is an organic compound with the molecular formula C11H20O. It is a ketone characterized by a cycloheptyl ring substituted with a methyl group at the second position and a propanone group at the first position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcycloheptyl)propan-1-one typically involves the alkylation of cycloheptanone with a suitable alkylating agent. One common method is the reaction of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize side reactions and ensure high purity of the final product .
化学反应分析
Types of Reactions: 1-(2-Methylcycloheptyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group and the cycloheptyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptyl derivatives.
科学研究应用
1-(2-Methylcycloheptyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
作用机制
The mechanism of action of 1-(2-Methylcycloheptyl)propan-1-one depends on its interaction with molecular targets. The ketone group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The cycloheptyl ring and methyl group contribute to the compound’s overall hydrophobicity and molecular recognition properties .
相似化合物的比较
1-Phenylpropan-2-one: Similar in structure but with a phenyl group instead of a cycloheptyl ring.
Cyclohexylpropan-1-one: Similar but with a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness: 1-(2-Methylcycloheptyl)propan-1-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
属性
CAS 编号 |
89932-43-4 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
1-(2-methylcycloheptyl)propan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-11(12)10-8-6-4-5-7-9(10)2/h9-10H,3-8H2,1-2H3 |
InChI 键 |
SXJWATGBWLVGDQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1CCCCCC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

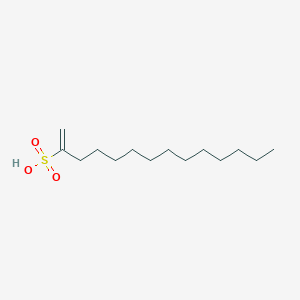
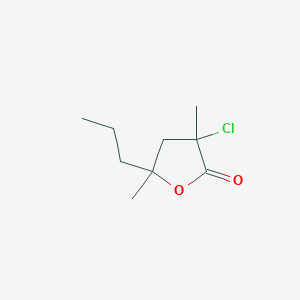
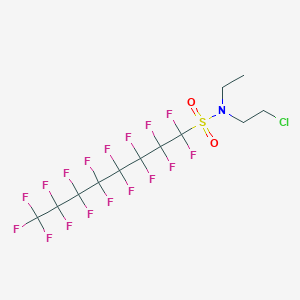
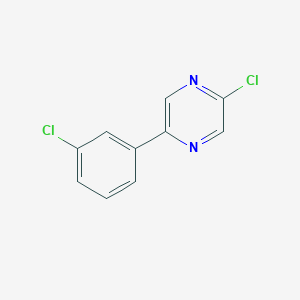
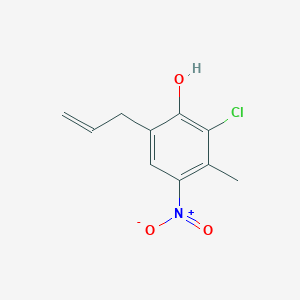

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

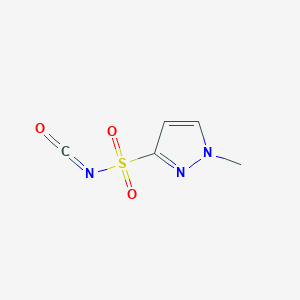
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
